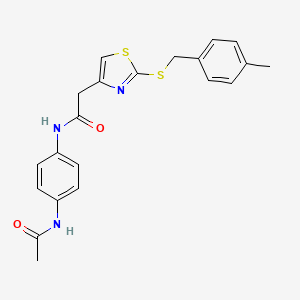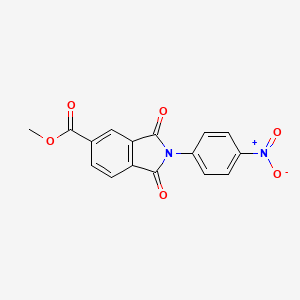
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate” is a complex organic compound. It likely contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group, and an isoindoline group, which is a type of heterocycle .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and spectroanalytical data (NMR, IR) . These techniques can provide information about the compound’s geometry, electron density, and vibrational frequencies.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reduction reactions . For instance, the catalytic reduction of 4-nitrophenol is a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like DFT can provide insights into these properties .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
A study explored the synthesis and evaluation of various N-phenyl substituents of phthalimide, including compounds with nitrophenyl groups, for their anticonvulsant and neurotoxic properties. This research underscores the potential therapeutic applications of such compounds in treating seizures. Notably, the compound with a 4-nitrophenyl group demonstrated significant anticonvulsant activity, providing insights into the design of new antiepileptic drugs (Vamecq et al., 2000).
Antihypertensive and Coronary Vessel Dilator
Another application involves the synthesis of 1,4-Dihydropyridines bearing carboxy functions and substituted phenyl groups, such as 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester. These compounds have been identified as antihypertensive agents and coronary vessel dilators, indicating their potential in cardiovascular disease management (Abernathy, 1978).
Antimycobacterial and Antimicrobial Activities
Research into diflunisal hydrazide-hydrazones, including derivatives with a nitrophenyl moiety, has shown antimycobacterial and antimicrobial activities against various pathogens. This suggests their potential use in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Synthesis and Characterization of Curcuminoids
A study focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids, featuring nitrophenyl groups, provided insights into their structural and photophysical properties. Such compounds have applications in the development of materials with specific optical properties (Khalid et al., 2020).
Fluorescent Chloride Sensor
The regioselective nitration of a biphenyl derivative led to the development of an optical chloride sensor, indicating the role of nitrophenyl-containing compounds in sensing technologies. This highlights its potential application in environmental monitoring and analytical chemistry (Das et al., 2021).
Mecanismo De Acción
Target of Action
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that may interact with multiple targets in the bodyIt’s known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind to their targets and exert their biological effects.
Biochemical Pathways
For instance, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLQFUODAWAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)
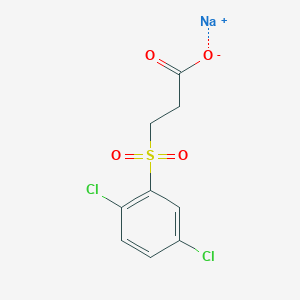

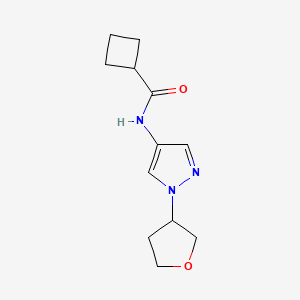

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

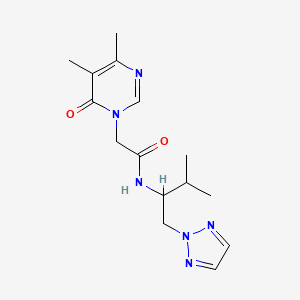
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)
